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Compound Focus: Elimusertib

CAS No.: 1876467-74-1

Cat. No.: S520491

Compound Overview and Mechanism of Action

Elimusertib (BAY 1895344) is a potent, selective, and orally available small-molecule inhibitor of the
ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response
(DDR). It is currently in clinical development for various solid tumors and lymphomas. ATR is activated in
response to replication stress and DNA damage, particularly single-strand breaks (SSBs) and stalled
replication forks. Upon activation, ATR initiates signaling cascades that promote cell survival by stabilizing
replication forks, activating cell-cycle checkpoints (primarily through phosphorylation of CHK1), and
facilitating DNA repair. By inhibiting ATR, elimusertib disrupts these protective mechanisms, leading to the
accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high intrinsic

replication stress or DDR deficiencies such as ATM loss.

The following diagram illustrates the core DNA damage response pathway and Elimusertib's mechanism of

action.
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Figure 1: Elimusertib mechanism of action in the DNA damage response pathway.

Analytical Methods for Quantitation

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for
supporting pharmacokinetic studies of elimusertib. The following method has been developed and validated

according to FDA Bioanalytical Method Validation Guidance [1].

Key Methodology Details

e Sample Preparation: A 50 uL volume of plasma (EDTA or heparinized) is subjected to protein
precipitation using acetonitrile. A stable isotopic internal standard, [13C,2H3]-elimusertib, is used for
accurate quantitation [1].

e Chromatography:

o Column: Phenomenex Synergi Polar-RP 80A (4 um, 50 x 2.0 mm)

o Mobile Phase: Gradient elution with solvent A (0.1% formic acid in water) and solvent B (0.1%

formic acid in acetonitrile)

o Flow Rate: 0.5 mL/min, increasing to 1.0 mL/min during the gradient

o Run Time: 7 minutes

o Injection Volume: 2 pL

o Retention Time: 2.17 minutes [1]

¢ Mass Spectrometric Detection:

o Instrument: SCIEX 4000 triple-stage mass spectrometer

o lonization: Electrospray ionization (ESI) in positive ion mode

o MRM Transitions:
= Elimusertib: 376.3 - 318.2 (quantitative) and 376.3 — 277.3 (qualitative)
= Internal Standard ([13C,2H3]-elimusertib): 380.3 - 322.2 [1]

Assay Validation Parameters

The method has been rigorously validated, demonstrating the following performance characteristics [1]:

¢ Linearity Range: 30 to 5,000 ng/mL
e Accuracy: 93.5% to 108.2%
e Precision: <6.3 %CV
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The experimental workflow for the quantitative analysis of Elimusertib is summarized below.

Sample Preparation
(50 pL plasma)
Protein Precipitation
with Acetonitrile & IS

LC Separation
Polar-RP Column
Gradient Elution

(7 min runtime)

MS/MS Detection
ESI+ MRM Mode
m/z 376.3>318.2

Data Analysis
Quantitation vs.
Linear Calibration Curve

Click to download full resolution via product page

Figure 2: LC-MS/MS workflow for Elimusertib quantitation in plasma.

Pharmacokinetic Properties

Core Pharmacokinetic Parameters

Data from preclinical and clinical studies have characterized the fundamental PK properties of elimusertib.
A significant finding is its limited distribution into the central nervous system (CNS), which has

important therapeutic implications for brain tumors [2].

Table 1: Core Pharmacokinetic Properties of Elimusertib
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Parameter

Value / Finding

Context /| Notes Source

Administration

Plasma Protein

Binding

Brain Penetration

CNS Efflux

Tissue Binding

Distribution and Transport

Oral

High (Fu,plasma

~0.5%)

Limited

P-gp and Bcrp

substrate

High in brain

Formulated in 60% PEG 400, 30% water, 10% [3]
ethanol (preclinical).

Highly bound to human plasma proteins. [2]
Total brain-to-plasma ratio (Kp) ~0.14 in mice; [2]
unbound Kp,uu ~0.03.

Efflux at BBB limits CNS distribution; Kp [2]
increases ~3-fold in P-gp/Bcrp KO mice.

Unbound fraction in brain (Fu,brain) ~0.07%. [2]

The distribution of elimusertib is significantly influenced by efflux transporters and tissue binding.

e Blood-Brain Barrier (BBB) Penetration: Elimusertib has demonstrated limited distribution
across an intact blood-brain barrier. In vivo studies in mice showed a total brain-to-plasma ratio

(Kp) of approximately 0.14, which further reduced to an unbound partition coefficient (Kp,uu) of about
0.03 when correcting for extensive tissue binding. This indicates that only about 3% of the unbound
drug in plasma penetrates into the brain interstitial fluid [2].

¢ Role of Efflux Transporters: Elimusertib is a confirmed substrate of the efflux transporters P-
glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp). Studies in genetically modified
mice lacking these transporters showed an approximately 3-fold increase in the brain-to-plasma
ratio, confirming that active efflux at the BBB is a major limiting factor for its CNS distribution [2].

¢ Plasma and Tissue Binding: The drug is highly bound in plasma, with an unbound fraction
(fu,plasma) Of approximately 0.5%. Binding in brain tissue is even more extensive, with an unbound

fraction in brain (f,, pr4in) Of about 0.07% [2].

Pharmacodynamic Properties & Efficacy

Biomarker Engagement and Antitumor Activity
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Elimusertib demonstrates robust on-target pharmacodynamic effects and antitumor efficacy in preclinical

models.

e Target Engagement Biomarker: A key PD biomarker for ATR inhibition is the suppression of
phosphorylated CHK1 at serine 345 (pCHK1 Ser345). Elimusertib effectively inhibits ATR-
mediated CHK1 phosphorylation induced by DNA-damaging agents like temozolomide, hydroxyurea,
and radiation in glioma cell lines and patient-derived models at nanomolar concentrations (e.g., 30
nM) [2].

e Monotherapy Antitumor Activity: Elimusertib has shown pronounced antitumor activity as a single
agent in patient-derived xenograft (PDX) models, particularly in tumors with DNA damage response
deficiencies.

o In a panel of 21 PDX models enriched for DDR alterations, monotherapy induced partial
responses (PR) in 4 models and stable disease (SD) in 4 others. Treatment significantly
prolonged event-free survival (EFS-2, time for tumor volume to double) in 11 of the 21 models
[3].

o In alarge-scale pediatric solid tumor PDX study (32 models), elimusertib monotherapy
showed stronger antitumor effects than some standard-of-care chemotherapies, with
striking activity in alveolar rhabdomyosarcoma [4].

¢ Rational Combinations: Synergistic or enhanced antitumor effects have been observed in
combination with other agents.

o PARP Inhibitors: The combination of elimusertib with the PARP inhibitor niraparib enhanced
antitumor activity compared with single agents, including in models with intrinsic or acquired
PARP inhibitor resistance [3].

o PI3K Inhibitors: Combination with the PI3K inhibitor copanlisib enhanced EFS-2 compared
with monotherapy in a subset of PDX models, potentially related to observed upregulation of
PI13K/mTOR signaling in some models following ATR inhibition [3].

o Chemotherapy Combinations: Preclinically, elimusertib synergizes with DNA-damaging
chemotherapies like cisplatin [5]. However, clinical translation of the cisplatin combination
proved challenging due to significant hematological toxicity, requiring substantial dose reduction

[5].

Table 2: Key Pharmacodynamic (PD) Biomarkers and Efficacy Correlates

PD | Efficacy

Observation Implication /| Context Source
Measure
PCHK1 (Ser345) Robust inhibition at nM Confirms on-target engagement  [2]
Suppression concentrations (e.g., 30 nM) in of ATR kinase.

vitro.
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PD | Efficacy

Observation Implication / Context Source
Measure

Monotherapy PR in 4/21, SD in 4/21 models; Single-agent activity in DDR- [3]
Response (PDX) prolonged EFS-2 in 11/21 models. deficient tumors.

Activity in Strong objective response rates; Potential for meaningful clinical  [4]

Pediatric PDX superior to some standard application in pediatric solid
chemotherapies. tumors.

PIBKImMTOR Increased in 2 of 4 PDX models Potential resistance [3]

Signaling post-treatment. mechanism; rationalizes PI3K

inhibitor combination.

Synergy with Enhanced activity in PARP-resistant  Provides a strategy to [3]
PARP Inhibitors models. overcome PARP inhibitor
resistance.

Clinical Translation and Tolerability

Clinical trials have investigated various dosing schedules for Elimusertib to balance efficacy and

tolerability, particularly in combination regimens.

e Dosing Schedules: Early clinical trials evaluated a schedule of 40 mg twice daily for 3 days on, 4
days off per week. An alternate schedule of 3 days on, 11 days off was found to be better tolerated
in some patient populations [5].

e Combination Tolerability: Combining elimusertib with other cytotoxic agents has proven
challenging. A phase Ib trial combining elimusertib with cisplatin in patients with advanced solid
tumors encountered significant hematologic dose-limiting toxicities (DLTs), including febrile
neutropenia, neutropenia, and thrombocytopenia. This necessitated significant dose de-escalation to
a much lower and less frequent dosing regimen (elimusertib 20 mg once on day 2 with cisplatin 30
mg/mz2 on days 1 and 8 of a 21-day cycle) [5].

¢ Clinical Efficacy Signals: While objective response rates in early clinical trials have generally been
modest, signals of activity have been observed. For instance, in the cisplatin combination trial, one
patient with clear-cell ovarian cancer achieved a partial response, and 50% of evaluable patients had
stable disease [5].
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Conclusion and Research Implications

Elimusertib is a potent and selective ATR inhibitor with a well-characterized PK/PD profile. Its high
plasma protein binding, limited CNS penetration due to P-gp/Bcrp efflux, and extensive tissue binding
are critical factors influencing its distribution and therapeutic potential. It demonstrates compelling single-
agent efficacy in preclinical models with DDR deficiencies, such as those with ATM loss, and shows

synergistic potential in rational combinations, notably with PARP inhibitors.

Future research should focus on:

¢ Refining Patient Selection Biomarkers: Beyond ATM loss, identifying robust genomic or functional
biomarkers to predict sensitivity is crucial.

e Optimizing Combination Strategies: Developing better-tolerated dosing schedules and novel
combinations that maximize synergy while minimizing overlapping toxicities, particularly hematologic
adverse events.

e Addressing CNS Delivery: Overcoming the limited brain penetration, perhaps through the use of
efflux transporter inhibitors or novel drug delivery technologies, could unlock its potential for treating
CNS malignancies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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